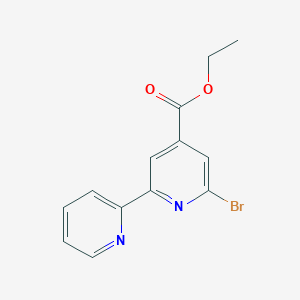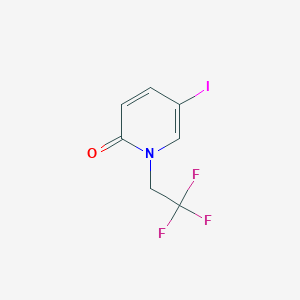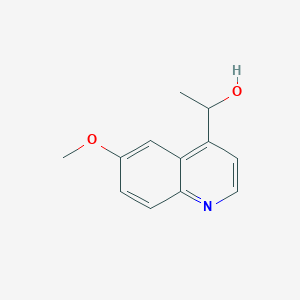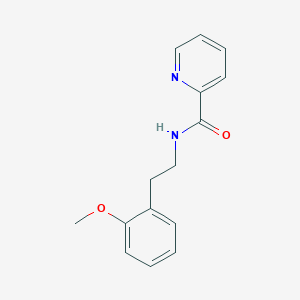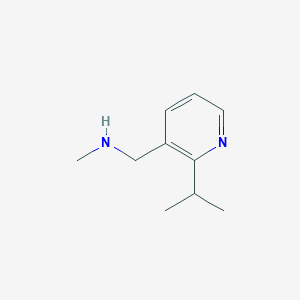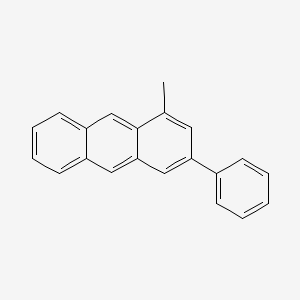
1-Methyl-3-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by a methyl group at the first position and a phenyl group at the third position on the anthracene core. It is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-3-phenylanthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where anthracene is reacted with methyl chloride and aluminum chloride to introduce the methyl group. Subsequently, a Suzuki-Miyaura coupling reaction can be employed to attach the phenyl group to the anthracene core. This method involves the use of palladium catalysts and boronic acids under mild reaction conditions .
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by palladium-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-3-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-phenylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its role in photodynamic therapy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylanthracene in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. The compound’s ability to generate ROS upon light activation makes it a promising candidate for targeted cancer therapy. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
1-Methyl-3-phenylanthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a blue light emitter.
Anthraquinone: Widely used in dye production and as an intermediate in the synthesis of various chemicals.
9-Methylanthracene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in photodynamic therapy and optoelectronics.
Properties
CAS No. |
185608-87-1 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methyl-3-phenylanthracene |
InChI |
InChI=1S/C21H16/c1-15-11-19(16-7-3-2-4-8-16)13-20-12-17-9-5-6-10-18(17)14-21(15)20/h2-14H,1H3 |
InChI Key |
FJNDRCKPWBQNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC3=CC=CC=C3C=C12)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
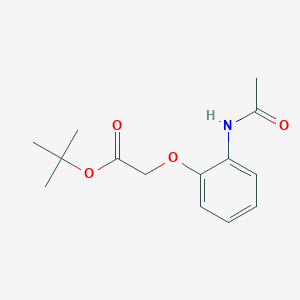
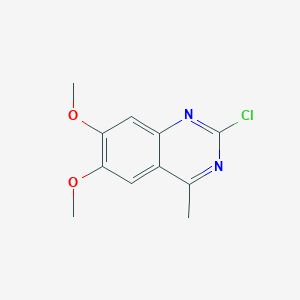
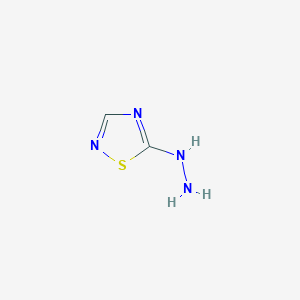
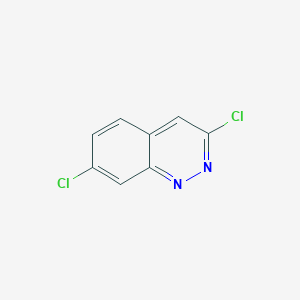
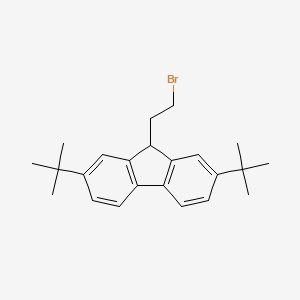
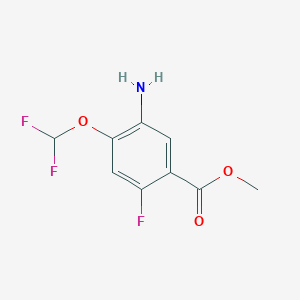
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)

